molecular formula C13H16O4 B1392336 (2E)-3-(4-isopropoxy-2-methoxyphenyl)acrylic acid CAS No. 1119451-36-3

(2E)-3-(4-isopropoxy-2-methoxyphenyl)acrylic acid

Cat. No. B1392336
CAS RN: 1119451-36-3
M. Wt: 236.26 g/mol
InChI Key: WQLNUTUUAVRGAR-UHFFFAOYSA-N
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Description

(2E)-3-(4-isopropoxy-2-methoxyphenyl)acrylic acid, otherwise known as 2E-IPMPA, is an organic compound that has been used in a variety of scientific applications, including organic synthesis, as a reagent in organic chemistry, and as a starting material for the production of pharmaceuticals. This compound is a versatile intermediate that can be used to synthesize a variety of compounds, including drugs, hormones, and other compounds.

Scientific Research Applications

Corrosion Inhibition

Acrylamide derivatives, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide (ACR-2) have been studied for their corrosion inhibition properties. Research demonstrates these compounds are effective in preventing corrosion of copper in nitric acid solutions. They have been characterized using various methods like FTIR, 1HNMR, and mass spectroscopy. Notably, they showed high efficiency as mixed-type inhibitors, significantly reducing the value of the double-layer capacitance in copper solutions (Abu-Rayyan et al., 2022).

Synthesis and Separation of Isomers

The synthesis and separation of E and Z isomers of similar acrylic acid derivatives have been detailed in studies. These processes involve selective acidification of their sodium salts and controlling the pH of the solution. The structural confirmation of these isomers has been done using single-crystal X-ray diffraction, showcasing their potential in diverse chemical applications (Chenna et al., 2008).

Reaction Mechanism Study

Research has delved into the synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid. This study utilized 4-methoxylphenylhydra zine hydrochloride as a starting material and analyzed the reaction mechanism with charge distribution computation. This study provides insights into how electronic factors influence the reaction pathways of these acrylic acid derivatives (Liu et al., 2009).

Functional Modification in Hydrogels

Acrylic acid derivatives have been used to modify poly vinyl alcohol/acrylic acid hydrogels, enhancing their properties for medical applications. This modification includes the use of various amine compounds and has been evaluated for antibacterial and antifungal activities. These studies highlight the potential of acrylic acid derivatives in developing advanced materials for healthcare uses (Aly & El-Mohdy, 2015).

properties

IUPAC Name

(E)-3-(2-methoxy-4-propan-2-yloxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-9(2)17-11-6-4-10(5-7-13(14)15)12(8-11)16-3/h4-9H,1-3H3,(H,14,15)/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLNUTUUAVRGAR-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)C=CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC(=C(C=C1)/C=C/C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-isopropoxy-2-methoxyphenyl)acrylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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